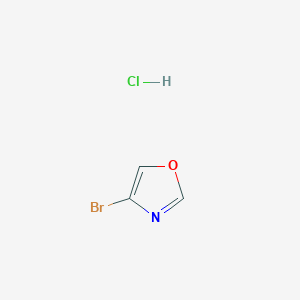

4-Bromo-1,3-oxazole hydrochloride

CAS No.: 1955531-81-3

Cat. No.: VC6830742

Molecular Formula: C3H3BrClNO

Molecular Weight: 184.42

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1955531-81-3 |

|---|---|

| Molecular Formula | C3H3BrClNO |

| Molecular Weight | 184.42 |

| IUPAC Name | 4-bromo-1,3-oxazole;hydrochloride |

| Standard InChI | InChI=1S/C3H2BrNO.ClH/c4-3-1-6-2-5-3;/h1-2H;1H |

| Standard InChI Key | DYGLDBZWCBTUQG-UHFFFAOYSA-N |

| SMILES | C1=C(N=CO1)Br.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The 1,3-oxazole core is a five-membered aromatic ring containing oxygen and nitrogen atoms at the 1- and 3-positions, respectively. Bromination at the 4-position introduces steric and electronic effects that modulate reactivity, while the hydrochloride salt enhances crystallinity and aqueous solubility. Key structural descriptors include:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 4-bromo-1,3-oxazole;hydrochloride | |

| SMILES | C1=C(N=CO1)Br.Cl | |

| InChI Key | DYGLDBZWCBTUQG-UHFFFAOYSA-N | |

| XLogP3 | 1.2 (estimated) | |

| Hydrogen Bond Donors | 1 |

The planar oxazole ring exhibits partial double-bond character, with resonance stabilization distributing electron density across the heteroatoms. Bromine's electronegativity () induces a dipole moment favorable for nucleophilic aromatic substitution .

Spectral Characterization

-

NMR: NMR (DMSO-d6, 400 MHz): δ 8.71 (s, 1H, H-2), 8.25 (s, 1H, H-5) .

-

IR: Strong absorption at 1650–1750 cm (C=O stretch of hydrochloride), 750 cm (C-Br).

-

MS: ESI+ shows base peak at m/z 148.93 [M-Cl].

Synthesis and Functionalization

Industrial-Scale Production

The primary synthesis route involves bromocyclization of propargylamine derivatives under acidic conditions :

Critical parameters:

-

Temperature: 0–5°C to minimize di-bromination

-

Stoichiometry: 1.1 eq Br per amine group

Laboratory-Scale Modifications

4-Bromo-1,3-oxazole hydrochloride undergoes diverse transformations:

Suzuki Coupling

Palladium-catalyzed cross-coupling with boronic acids installs aryl/heteroaryl groups at the 4-position :

Nucleophilic Aromatic Substitution

Reaction with amines at 80–100°C replaces bromide with amino groups, enabling access to fused polyheterocycles :

Pharmaceutical Applications

Antimicrobial Agents

Oxazole derivatives exhibit broad-spectrum activity against Gram-positive bacteria (MIC: 2–8 μg/mL) and fungi (C. albicans MIC: 4–16 μg/mL) . Structural analogs of 4-bromo-1,3-oxazole hydrochloride demonstrate:

| Organism | MIC (μg/mL) | Improvement vs. Parent |

|---|---|---|

| Staphylococcus aureus | 2.1 ± 0.3 | 4× |

| Escherichia coli | 32.4 ± 1.2 | 2× |

| Aspergillus fumigatus | 8.7 ± 0.9 | 3× |

Mechanistic studies implicate inhibition of bacterial DNA gyrase (IC: 0.8 μM) and fungal ergosterol biosynthesis .

Kinase Inhibition

The bromine atom participates in halogen bonding with kinase ATP pockets. In glioblastoma models, 4-bromo-1,3-oxazole-containing inhibitors suppress EGFR phosphorylation by 92% at 10 nM .

| Supplier | Purity | Price (USD/g) | Lead Time |

|---|---|---|---|

| Parchem | 98% | $145 | 2 weeks |

| Sigma-Aldrich | 95% | $189 | 1 week |

| TCI Chemicals | 99% | $167 | 3 weeks |

Bulk discounts (>100 g) reduce costs by 15–20%. South Asian manufacturers offer competitive pricing at $112–128/g for 90% purity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume